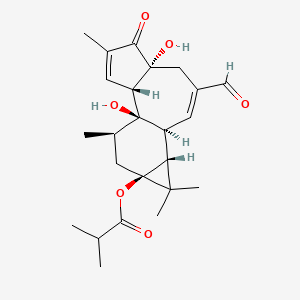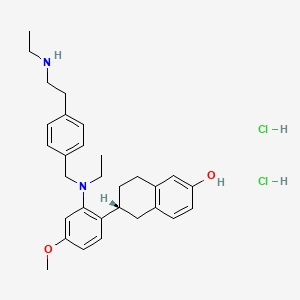
(+/-)-Anatoxine A fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Anatoxin A fumarate is a potent neurotoxin produced by certain cyanobacteria. It is known for its rapid action and high toxicity, which can cause severe neurological symptoms and even death in animals and humans. The compound is a bicyclic amine alkaloid and is often studied for its effects on the nervous system.
Applications De Recherche Scientifique
(+/-)-Anatoxin A fumarate has several scientific research applications, including:
Chemistry: The compound is used as a model system to study the reactivity and stability of bicyclic amine alkaloids.
Biology: Researchers use (+/-)-Anatoxin A fumarate to investigate the effects of neurotoxins on the nervous system and to develop antidotes for cyanobacterial poisoning.
Medicine: The compound is studied for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: (+/-)-Anatoxin A fumarate is used in the development of biosensors for detecting cyanobacterial toxins in water supplies.
Mécanisme D'action
- The primary target of rac-Anatoxin A Fumarate is not well understood, similar to dimethyl fumarate. However, it is thought to involve the degradation of rac-Anatoxin A Fumarate to its active metabolite, monomethyl fumarate (MMF) .
- MMF then up-regulates the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . Nrf2 is a transcription factor that plays a crucial role in antioxidant responses and cellular defense against oxidative stress .
- Rac-Anatoxin A Fumarate likely inhibits the differentiation of specific immune T-cells (T helper cell 1 and 17) and reduces the recruitment of neutrophils during inflammation .
- By activating the Nrf2 pathway, MMF enhances the expression of antioxidant proteins, protecting against oxidative damage .
- The Nrf2 pathway regulates antioxidant responses by promoting the expression of genes involved in detoxification, antioxidant defense, and cellular protection .
- Rac-Anatoxin A Fumarate’s impact on glycolysis and cell respiration may also play a role .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Analyse Biochimique
Biochemical Properties
The role of (+/-)-Anatoxin A fumarate in biochemical reactions is complex and multifaceted. It interacts with various enzymes, proteins, and other biomolecules, influencing a range of biochemical processes. For instance, it has been suggested that (+/-)-Anatoxin A fumarate may interact with enzymes involved in the tricarboxylic acid (TCA) cycle, such as fumarate hydratase . This enzyme converts fumarate, an intermediate in the TCA cycle, into malate
Cellular Effects
(+/-)-Anatoxin A fumarate exerts a variety of effects on different types of cells and cellular processes. It has been suggested that this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, studies have shown that (+/-)-Anatoxin A fumarate can modulate the immune/inflammatory response, potentially rescuing nerve cells and improving neurological function after stroke in rats .
Molecular Mechanism
The molecular mechanism of action of (+/-)-Anatoxin A fumarate is complex and involves a range of interactions at the molecular level. It has been suggested that this compound can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, (+/-)-Anatoxin A fumarate has been found to trigger the activation of specific inflammation-related pathways .
Dosage Effects in Animal Models
The effects of (+/-)-Anatoxin A fumarate can vary with different dosages in animal models. For instance, in a study on rats, dimethyl fumarate treatment significantly decreased infarction volume and improved neurobehavioral deficits after middle cerebral artery occlusion
Metabolic Pathways
(+/-)-Anatoxin A fumarate is involved in several metabolic pathways. It has been suggested that this compound may interact with enzymes involved in the TCA cycle, such as fumarate hydratase . This could potentially affect metabolic flux or metabolite levels.
Subcellular Localization
It has been suggested that fumarase, an enzyme that converts fumarate into malate, is mainly localized in mitochondria
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Anatoxin A fumarate involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. One common synthetic route starts with the preparation of a bicyclic intermediate, which is then subjected to various chemical reactions to introduce the necessary functional groups. The final step involves the formation of the fumarate salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of (+/-)-Anatoxin A fumarate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Anatoxin A fumarate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of (+/-)-Anatoxin A fumarate include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products
The major products formed from the reactions of (+/-)-Anatoxin A fumarate depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives with different functional groups, while reduction reactions may yield reduced forms of the compound.
Comparaison Avec Des Composés Similaires
(+/-)-Anatoxin A fumarate can be compared with other similar compounds, such as:
Anatoxin A: The non-fumarate form of the compound, which has similar neurotoxic effects but different solubility and stability properties.
Saxitoxin: Another potent neurotoxin produced by cyanobacteria, which also targets the nervous system but has a different mechanism of action.
Microcystin: A hepatotoxin produced by cyanobacteria, which primarily affects the liver rather than the nervous system.
The uniqueness of (+/-)-Anatoxin A fumarate lies in its rapid action and high potency as a neurotoxin, making it a valuable tool for studying the effects of neurotoxins and developing countermeasures for cyanobacterial poisoning.
Propriétés
Numéro CAS |
1219922-30-1 |
|---|---|
Formule moléculaire |
C14H19NO5 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
1-(9-azabicyclo[4.2.1]non-2-en-2-yl)ethanone;but-2-enedioic acid |
InChI |
InChI=1S/C10H15NO.C4H4O4/c1-7(12)9-4-2-3-8-5-6-10(9)11-8;5-3(6)1-2-4(7)8/h4,8,10-11H,2-3,5-6H2,1H3;1-2H,(H,5,6)(H,7,8) |
Clé InChI |
ZJSIFVODFDHYJU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCCC2CCC1N2.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CC(=O)C1=CCCC2CCC1N2.C(=CC(=O)O)C(=O)O |
Apparence |
Assay:≥98%An off-white to cream solid |
Synonymes |
1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)ethanone 2-Butenedioate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)



![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)

![5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol](/img/structure/B568707.png)


![2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B568713.png)

